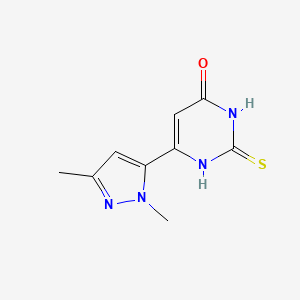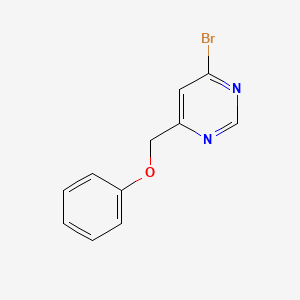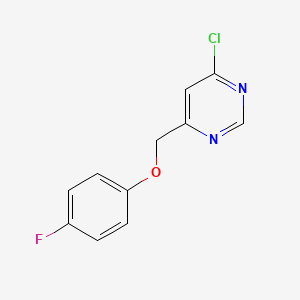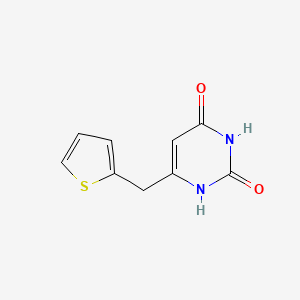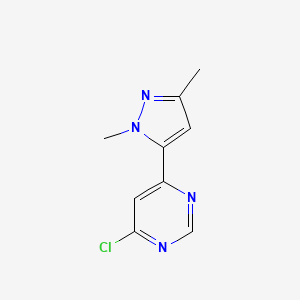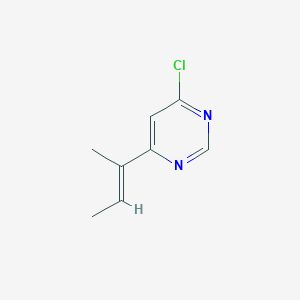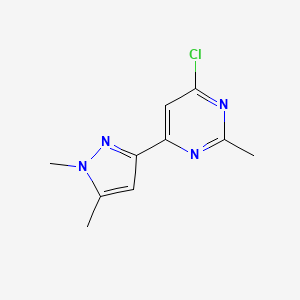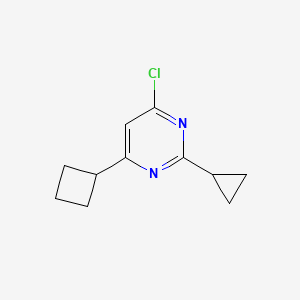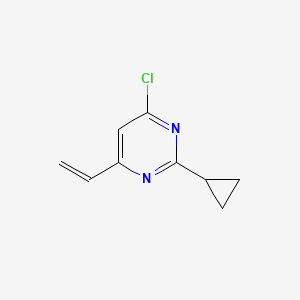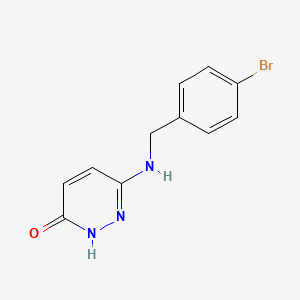
6-((4-Bromobenzyl)amino)pyridazin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazinone derivatives, which “6-((4-Bromobenzyl)amino)pyridazin-3-ol” is a part of, has been extensively studied . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Chemical Reactions Analysis
Pyridazinone derivatives have been involved in various chemical reactions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines .Wissenschaftliche Forschungsanwendungen
FABP4 Inhibition for Cancer Treatment
Fatty Acid Binding Protein 4 (FABP4): is implicated in various diseases, including cancer. Research indicates that inhibitors targeting FABP4 can be promising for cancer therapy . The structure of “6-((4-Bromobenzyl)amino)pyridazin-3-ol” suggests potential as a novel scaffold for FABP4 inhibition, which could lead to the development of new anticancer drugs.
Cardiovascular Disease Management
Due to its structural similarity to pyridazinone derivatives known for their biological activity, this compound may serve as a basis for developing treatments for cardiovascular diseases. Pyridazinone derivatives have been reported to exhibit anti-hypertensive properties, which could be beneficial in managing conditions like hypertension .
Anti-inflammatory and Analgesic Applications
The pyridazinone scaffold is associated with anti-inflammatory and analgesic properties. As such, “6-((4-Bromobenzyl)amino)pyridazin-3-ol” could be utilized in the synthesis of new compounds with potential application in reducing inflammation and pain relief .
Antimicrobial Activity
Compounds with a pyridazinone base have shown antimicrobial activity. This suggests that “6-((4-Bromobenzyl)amino)pyridazin-3-ol” could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the field of infectious diseases .
Antidepressant and Anxiolytic Effects
Research on pyridazinone derivatives has revealed their potential as antidepressants and anxiolytics. The compound could be investigated for its psychoactive properties, which might lead to new treatments for mental health disorders .
Diabetes and Obesity Research
The role of FABP4 in metabolic disorders such as diabetes and obesity makes “6-((4-Bromobenzyl)amino)pyridazin-3-ol” a candidate for the development of therapeutic agents aimed at these conditions. Its ability to inhibit FABP4 could be crucial in designing drugs to manage these diseases .
Agricultural Chemical Development
Pyridazinone derivatives are known to have herbicidal and antifeedant properties. This compound could be synthesized into new agrochemicals to enhance crop protection and pest management strategies .
Neurological Disorders
Given the diverse biological activities of pyridazinone derivatives, including their role in neurological pathways, there is potential for “6-((4-Bromobenzyl)amino)pyridazin-3-ol” to be used in the development of treatments for neurological disorders such as Alzheimer’s disease and Parkinson’s disease .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWXZSTVRILTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NNC(=O)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-Bromobenzyl)amino)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



